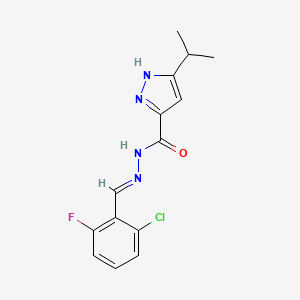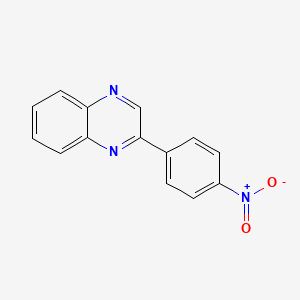![molecular formula C24H19ClN2O3S B11671642 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11671642.png)
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[4-(Benzyloxy)-3-methoxybenzyliden]-2-[(2-chlorphenyl)amino]-1,3-thiazol-4(5H)-on ist eine synthetische organische Verbindung, die zur Thiazolon-Familie gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die eine Benzyloxygruppe, eine Methoxybenzyliden-Einheit und eine Chlorphenylaminogruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-[4-(Benzyloxy)-3-methoxybenzyliden]-2-[(2-chlorphenyl)amino]-1,3-thiazol-4(5H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation von 4-(Benzyloxy)-3-methoxybenzaldehyd mit 2-[(2-chlorphenyl)amino]-1,3-thiazol-4(5H)-on unter basischen Bedingungen. Die Reaktion wird oft in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, und das Gemisch wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter Rückfluss erhitzt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, die Verwendung industrieller Lösungsmittel und Reagenzien sowie der Einsatz von Durchflussreaktoren für eine effiziente Produktion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5E)-5-[4-(Benzyloxy)-3-methoxybenzyliden]-2-[(2-chlorphenyl)amino]-1,3-thiazol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Chlorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung substituierter Thiazolon-Derivate.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[4-(Benzyloxy)-3-methoxybenzyliden]-2-[(2-chlorphenyl)amino]-1,3-thiazol-4(5H)-on wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-[4-(Benzyloxy)-3-methoxybenzyliden]-2-[(2-chlorphenyl)amino]-1,3-thiazol-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme, die an entzündlichen Signalwegen beteiligt sind, hemmen, wodurch entzündungshemmende Wirkungen erzielt werden. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten, was zu variierenden chemischen und biologischen Eigenschaften führt.
Ethylacetoacetat: Obwohl strukturell unterschiedlich, teilt es einige Reaktivitätsmuster, insbesondere bei nucleophilen Substitutionsreaktionen.
Einzigartigkeit
(5E)-5-[4-(Benzyloxy)-3-methoxybenzyliden]-2-[(2-chlorphenyl)amino]-1,3-thiazol-4(5H)-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C24H19ClN2O3S |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
(5E)-2-(2-chlorophenyl)imino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-22-23(28)27-24(31-22)26-19-10-6-5-9-18(19)25/h2-14H,15H2,1H3,(H,26,27,28)/b22-14+ |
InChI-Schlüssel |
YYRMRFWDOWRNQK-HYARGMPZSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[4-(dimethylamino)benzylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11671577.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671580.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)


![9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
